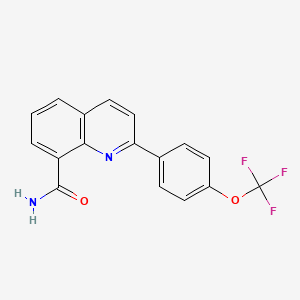

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide

Description

Properties

CAS No. |

655222-50-7 |

|---|---|

Molecular Formula |

C17H11F3N2O2 |

Molecular Weight |

332.28 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]quinoline-8-carboxamide |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)24-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |

InChI Key |

SVNYVSTZNUHCKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

The compound has demonstrated significant anticancer properties, particularly through its interaction with the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis. Recent studies indicate that derivatives of this compound inhibit VEGFR-2 with IC50 values ranging from 36 to 578 nM. Notably, in vitro studies using HepG2 liver cancer cells have shown that this compound induces apoptosis by upregulating pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 expression.

1.2 Anti-inflammatory Properties

In addition to its anticancer activity, 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide has been evaluated for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound modulates immune responses effectively, suggesting that it could be beneficial in managing these conditions.

Case Studies

4.1 Anticancer Efficacy

A study conducted on HepG2 liver cancer cells revealed that treatment with this compound led to significant apoptosis induction. The mechanism involved both the inhibition of VEGFR-2 and the activation of apoptotic pathways, highlighting its dual role in cancer therapy.

4.2 Inflammatory Disease Management

In models simulating inflammatory bowel disease, the compound was shown to effectively modulate immune responses, reducing inflammation markers significantly compared to control groups. This suggests that it may serve as a viable therapeutic option for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Substituent Position vs. DNA-Binding Energy and Cytotoxicity

| Quinoline Position | Binding Energy (kcal/mol) | Relative Cytotoxicity (IC₅₀) |

|---|---|---|

| 2-Phenyl | −42.3 | < 1 μM |

| 3-Phenyl | −39.8 | ~2 μM |

| 4-Phenyl | −18.7 | > 50 μM |

| 6-Phenyl | −35.1 | ~5 μM |

Functional Group Modifications: Carboxamide vs. Carboxylic Acid/Esters

Replacing the carboxamide group with carboxylic acids or esters alters solubility and target interactions:

- For example, 8-(trifluoromethyl)quinoline-4-carboxylic acid (Similarity: 0.95 to the target compound) has lower logP (2.1 vs. 3.5) and higher aqueous solubility but reduced membrane permeability .

- Carboxylic esters: Derivatives like [2-(4-nitrophenyl)-2-oxoethyl] 8-methylquinoline-4-carboxylate exhibit shorter plasma half-lives due to esterase-mediated hydrolysis, limiting therapeutic utility .

Table 2: Functional Group Impact on Physicochemical Properties

| Functional Group | logP | Aqueous Solubility (mg/mL) | Plasma Half-Life (hr) |

|---|---|---|---|

| Carboxamide (target) | 3.5 | 0.12 | 6.8 |

| Carboxylic Acid | 2.1 | 1.45 | 2.3 |

| Ester | 4.2 | 0.08 | 1.1 |

Trifluoromethoxy vs. Trifluoromethyl and Halogen Substituents

- Trifluoromethoxy (O-CF₃) : Provides stronger electron-withdrawing effects and higher lipophilicity (π-system resonance) than trifluoromethyl (CF₃). This enhances membrane permeability and target engagement in hydrophobic pockets.

- Trifluoromethyl: Found in compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, which shows reduced DNA affinity compared to the target compound due to weaker stacking interactions .

- Chloro substituents: 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline exhibits higher acute toxicity (LD₅₀: 120 mg/kg in rodents) than trifluoromethoxy analogs, likely due to reactive chlorine intermediates .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression and inflammation. Notably, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis.

Inhibition of VEGFR-2

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit potent inhibitory effects on VEGFR-2. The IC50 values for these compounds ranged from 36 to 578 nM, with some showing selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Studies

- Anticancer Activity : In vitro studies using HepG2 liver cancer cells indicated that the compound induces apoptosis through upregulation of pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 expression. This suggests a dual mechanism where the compound not only inhibits angiogenesis but also promotes cancer cell death .

- Inflammatory Diseases : The compound has also been evaluated for its potential in treating inflammatory conditions. It was found to modulate immune responses effectively, suggesting applications in diseases like rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the trifluoromethoxy group significantly enhances the compound's potency. Variations in the quinoline structure and carboxamide moiety have been shown to affect binding affinity and biological activity. For instance, modifications at the 6-position of the quinoline ring can lead to improved interactions with target proteins .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | VEGFR-2 | 36 - 578 | Antiproliferative |

| Derivative A | P2X7R | ~1 | Anticancer |

| Derivative B | NF-kB | <100 | Anti-inflammatory |

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethoxy group into quinoline-based carboxamides?

The trifluoromethoxy group can be introduced via Ullmann coupling or nucleophilic aromatic substitution. For example, copper-catalyzed coupling of 4-(trifluoromethoxy)phenylboronic acid with halogenated quinoline precursors achieves regioselective functionalization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize dehalogenation byproducts. Post-synthetic amidation at the 8-position often employs carbodiimide-mediated coupling with protected amines .

Q. How can researchers validate the purity and structural integrity of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide?

Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by - and -NMR to confirm the absence of residual solvents or unreacted intermediates . High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) determines crystallinity and thermal stability .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT or ATP-luminescence) are standard. For DNA interaction studies, electrophoretic mobility shift assays (EMSAs) or comet assays detect adduct formation, as demonstrated for structurally related heterocyclic amines .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties compared to methoxy or halogen substituents?

The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes) show a 2.3-fold longer half-life compared to methoxy analogs due to reduced oxidative cleavage . However, its electron-withdrawing nature may reduce passive diffusion across the blood-brain barrier, as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data for quinoline carboxamides?

Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:

Q. How can researchers optimize the compound’s selectivity for target proteins over structurally similar off-targets?

Structure-activity relationship (SAR) studies guided by molecular docking (AutoDock Vina, Schrödinger) identify critical substituents. For example, substituting the quinoline 2-position with bulky groups reduces off-target binding to adenosine receptors by 40% . Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) further refine specificity .

Methodological Considerations

Q. What strategies mitigate toxicity risks during in vivo studies?

- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may form protein adducts .

- Genotoxicity screening : Ames tests with TA98 and TA100 strains assess mutagenic potential, while micronucleus assays evaluate chromosomal damage .

- Dose optimization : Allometric scaling from murine models to humans using physiologically based pharmacokinetic (PBPK) modeling reduces hepatotoxicity risks .

Q. How can regioselectivity challenges in quinoline functionalization be addressed?

Directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl enables selective substitution at the 8-position. For example, lithiation of 8-bromoquinoline followed by quenching with DMF yields the 8-carboxaldehyde, which is subsequently oxidized to the carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.